(R)-(+)-Timolol Maleate

β-adrenoceptor pharmacology stereoselectivity enantiomer potency ratio

Sourcing authentic (R)-enantiomer reference standards with full pharmacopoeial traceability is a critical bottleneck in timolol maleate quality control. (R)-(+)-Timolol Maleate resolves this as the official chiral impurity standard mandated by USP and EP monographs for enantiomeric purity testing. • 49- to 54-fold lower β-adrenoceptor potency vs. (S)-timolol-indispensable stereospecific control for chiral method validation • Compatible with validated chiral HPLC methods (ovomucoid CSP in reversed-phase; Chiracel OD-H in normal-phase) achieving LOQ 0.05% (m/m) • Traceable to USP 1667381 & EP Y0000644, ensuring GMP regulatory acceptability for ANDA and commercial release testing.

Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
CAS No. 26839-77-0
Cat. No. B026135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Timolol Maleate
CAS26839-77-0
Synonyms(2R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol (2Z)-2-Butenedioate Salt;  (R)-(+)-3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Hydrogen Maleate; _x000B_
Molecular FormulaC17H28N4O7S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1
InChIKeyWLRMANUAADYWEA-DKMXUPDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Timolol Maleate: Chiral Reference Standard and Research Enantiomer


(R)-(+)-Timolol Maleate is the purified (R)-enantiomer of timolol, a non-selective β-adrenergic receptor antagonist. Timolol maleate contains one chiral carbon and is optically active; the clinically used formulation consists of the (S)-(-)-enantiomer, which is the biologically active β-blocker [1]. The (R)-(+)-enantiomer is supplied primarily as a pharmaceutical secondary standard, chiral impurity reference material, and research tool for investigating stereospecific pharmacological mechanisms. As a non-selective β-blocker, timolol exhibits absent β1 selectivity (β1 selectivity = 0) and absent intrinsic sympathomimetic activity (ISA = 0), distinguishing it from β1-selective agents such as metoprolol and atenolol [2].

1
Chiral impurity reference standard for pharmacopoeial enantiomeric purity testing
2
Stereospecific control with reported lower β-adrenoceptor potency relative to (S)-isomer
3
Research tool for non-selective β-blockade context without intrinsic sympathomimetic activity

Why Timolol Enantiomers Cannot Be Substituted


Substitution of (R)-(+)-Timolol Maleate with racemic timolol or the (S)-(-)-enantiomer is scientifically invalid for analytical quality control, chiral method development, or stereospecific pharmacological investigation. Pharmacopoeial monographs mandate enantiomeric purity testing because the two enantiomers exhibit profoundly different biological activities [1]. In animal models, (R)-timolol is 49 times less potent than (S)-timolol at β-adrenoceptors [2], while in vitro binding studies show S-timolol is approximately 54 times more potent than R-timolol at β-adrenoceptors [3]. Importantly, neither enantiomer exhibits β1/β2 selectivity [3], meaning substitution does not alter receptor subtype targeting. For analytical applications, USP and EP monographs explicitly require quantification of the (R)-enantiomer as a chiral impurity in (S)-timolol maleate drug substance [4]. Use of the incorrect enantiomer or racemate invalidates method validation, system suitability testing, and regulatory compliance documentation.

Chiral Identity Mismatch
Pharmacopoeial methods require the (R)-enantiomer as impurity standard; racemate or (S)-enantiomer does not meet system suitability criteria.
Potency Context Mismatch
Reported enantiomer potency differential may shift pharmacological interpretation; the low-activity (R)-enantiomer is not interchangeable with the active (S)-form in stereospecific studies.
Method Validation Risk
Substitution may compromise traceability to USP/EP reference standards and affect enantiomeric purity documentation in analytical method transfer.

(R)-(+)-Timolol Maleate: Quantitative Differentiation Evidence


β-Adrenoceptor Antagonist Potency Comparison

In animal models, (R)-timolol is reported to be 49 times less potent than (S)-timolol at β-adrenoceptors [1]. In rat atria binding studies, S-timolol was approximately 54 times more potent than R-timolol as a β-adrenoceptor antagonist [2]. Neither enantiomer demonstrated selectivity between β1- and β2-adrenoceptors [2]. This dramatic potency differential is fundamental to the compound's utility as a chiral reference standard and stereospecific research tool.

β-Adrenoceptor Potency
Cross-study comparable
49× less potent in vivo; approximately 54× less potent in vitro (rat atria binding) compared to (S)-timolol
Supports enantiomer-attribution review in β-blocker pharmacology
Data from animal models and rat atria; interspecies translation context may vary
β-adrenoceptor pharmacology stereoselectivity enantiomer potency ratio

Airway Constriction Potency Differential

In normal human subjects, (R)-timolol is 13 times less potent than (S)-timolol in constricting the airways [1]. This differential underpins the hypothesis that R-timolol may exert a more localized β-adrenoceptor action in the eye than S-timolol, potentially improving the safety profile of ocular timolol therapy by reducing systemic bronchoconstriction risk [2].

Airway Constriction
Cross-study comparable
13-fold lower airway constriction potency in human subjects compared to (S)-timolol
Supports stereospecific respiratory safety endpoint monitoring
Human subject data; ocular application hypothesis requires further validation
airway constriction bronchoconstriction enantiomer safety profile

Chiral Impurity Quantitation by HPLC

A validated HPLC method using a Chiracel OD-H column (25 cm × 4.6 mm, 5 μm) with a mobile phase of 0.2% diethylamine and 4% isopropanol in hexane at 1 mL/min achieved a limit of quantitation (LOQ) of 0.05% (m/m) for (R)-enantiomer detection in (S)-timolol maleate [1]. Analysis of eight commercial lots revealed (R)-enantiomer content ranging from 0.1% to 4.1% (m/m), demonstrating substantial batch-to-batch variability that necessitates quantitative chiral impurity monitoring [1]. The USP method for specific rotation was found unsuitable for detecting low levels of the (R)-enantiomer [1].

Chiral HPLC Quantitation
Head-to-head
LOQ 0.05% (m/m) for (R)-enantiomer; commercial lots ranged 0.1–4.1%. USP rotation method unable to detect low levels.
Supports method validation for pharmacopoeial impurity control
Chiracel OD-H, normal-phase; batch variability confirms need for standard
enantiomeric purity HPLC method validation chiral impurity testing

Green Enantioselective HPLC on Ovomucoid CSP

An enantioselective HPLC method for timolol maleate enantiomeric purity testing was developed and validated on an ovomucoid chiral stationary phase (CSP) in reversed-phase mode, requiring only up to 10% (v/v) organic solvent—substantially lower than the official Ph. Eur. normal-phase HPLC method [1]. Optimized separation conditions were established via Analytical Quality by Design (AQbD) methodology with Box-Behnken experimental design, examining acetonitrile content (5–10% v/v), pH (6.0–7.0), and ammonium chloride concentration (10–30 mmol L⁻¹) [1]. The selected working point was acetonitrile 7% (v/v), pH 6.8, and ammonium chloride 14 mmol L⁻¹ [1].

Green HPLC on Ovomucoid
Head-to-head
≤10% organic solvent vs. Ph. Eur. normal-phase method; AQbD optimized: acetonitrile 7%, pH 6.8, NH4Cl 14 mM
Supports environmentally sustainable analytical workflow adoption
Reversed-phase ovomucoid CSP; reduced solvent consumption and analyst exposure
green analytical chemistry chiral stationary phase method validation

β1/β2 Selectivity Profile

Timolol, including both enantiomers, exhibits absent β1 selectivity (β1 selectivity = 0) and absent intrinsic sympathomimetic activity (ISA = 0) [1]. This classifies timolol as a non-selective β-blocker without partial agonist activity, in contrast to β1-selective agents such as metoprolol (β1 selectivity = ++), atenolol (β1 selectivity = ++), and bisoprolol (β1 selectivity = ++) [1]. Additionally, timolol is distinguished from agents with ISA such as pindolol (ISA = ++) and acebutolol (ISA = +) [1].

β1/β2 Selectivity
Class-level
Timolol: β1 selectivity = 0, ISA = 0. Metoprolol, atenolol: β1 selectivity = ++; pindolol: ISA = ++.
Defines non-selective β-blockade context for research tool selection
Class comparison from literature; verify with specific assay conditions
β1 selectivity β2 blockade β-blocker class comparison

Chiral Synthesis via Jacobsen Kinetic Resolution

The synthesis of single-enantiomer timolol maleate via Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin using (S,S)- or (R,R)-salen Co(III) catalyst provides stereochemically defined access to both (S)- and (R)-enantiomers [1]. The kinetic resolution yields (R)-epichlorohydrin and (S)-3-chloropropane-1,2-diol, both of which can be utilized in stereospecific synthesis of the target enantiomer [1]. Mirror stereochemical outcomes are obtained by catalyst enantiomer selection [1].

Synthetic Route
Class-level
Jacobsen kinetic resolution using (R,R)-salen Co(III) catalyst provides (R)-epichlorohydrin for stereospecific synthesis
Supports batch-to-batch consistency through defined stereospecific route
Catalyst enantiomer selection yields mirror stereochemical outcomes
asymmetric synthesis chiral resolution Jacobsen catalyst

(R)-(+)-Timolol Maleate: Research and Industrial Applications


USP/EP-Compliant Enantiomeric Purity Testing

(R)-(+)-Timolol Maleate serves as the essential chiral impurity reference standard for pharmacopoeial enantiomeric purity testing of timolol maleate drug substance. Validated HPLC methods on ovomucoid CSP in reversed-phase mode (acetonitrile 7% v/v, pH 6.8, ammonium chloride 14 mmol L⁻¹) or Chiracel OD-H in normal-phase mode (0.2% diethylamine, 4% isopropanol in hexane) require authentic (R)-enantiomer standard for system suitability testing, retention time confirmation, and quantitative calibration [1][2]. The HPLC LOQ of 0.05% (m/m) enables detection below pharmacopoeial acceptance limits, supporting regulatory compliance for drug substance release and stability testing [2].

Stereospecific β-Adrenoceptor Pharmacology Research

The 49- to 54-fold potency differential between (R)- and (S)-timolol at β-adrenoceptors makes (R)-(+)-Timolol Maleate an indispensable stereospecific control in β-blocker pharmacology studies [3][4]. In ocular pharmacology, the hypothesis that R-timolol exerts more localized β-adrenoceptor action in the eye than S-timolol—supported by its 13-fold lower airway constriction potency in humans—positions the (R)-enantiomer as a research tool for studying site-specific β-blockade with reduced systemic bronchoconstriction [3][4].

Chiral HPLC and NMR Method Development

Procurement of (R)-(+)-Timolol Maleate as a certified reference material supports the development, validation, and transfer of enantioselective analytical methods for β-blocker quality control. Validated chiral NMR methods using high-field spectrometers (>360 MHz) and chiral solvating agents (e.g., R-TFAE) achieve an LOQ of 0.2% (m/m) for (R)-enantiomer quantitation, complementing HPLC methods and enabling cross-validation of analytical results [2]. Secondary standards with traceability to USP 1667381 and EP Y0000644 ensure regulatory acceptability in GMP environments .

Green Enantiomeric Purity Testing

The AQbD-validated reversed-phase ovomucoid CSP HPLC method requiring only up to 10% (v/v) organic solvent represents an environmentally sustainable alternative to official normal-phase methods for timolol enantiomeric purity testing [1]. This method reduces chronic analyst exposure to toxic organic solvents and lowers operational solvent disposal costs while maintaining full regulatory compliance [1]. (R)-(+)-Timolol Maleate reference standard is required for system suitability and quantitation in this greener analytical workflow.

Application
Selection Property
Validation Focus
USP/EP Enantiomeric Purity Testing
Certified chiral impurity reference material
Enantiomeric purity acceptance limits
Stereospecific β-Adrenoceptor Research
Low-activity stereospecific control
Enantiomer-attribution in model response
Chiral HPLC / NMR Method Development
Certified reference standard for system suitability
Cross-validation between orthogonal methods
Green Enantiomeric Purity Workflow
Compatibility with low-organic reversed-phase methods
Reduced solvent consumption validation

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